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Abstract

Sydnonimines are a unique class of mesoionic heterocyclic compounds that have garnered
significant interest in medicinal chemistry and chemical biology since their initial discovery.
Characterized by a 1,2,3-oxadiazole ring with an exocyclic imine group, these compounds
cannot be represented by a single covalent structure, existing as a resonance hybrid with
delocalized positive and negative charges. First reported in 1957, their pharmacological
potential, particularly as nitric oxide (NO) donors, led to extensive research in the 1970s and
the development of notable drugs such as the antianginal agent molsidomine and the
psychostimulants mesocarb and feprosidnine.[1] This guide provides a comprehensive
overview of the history, synthesis, physicochemical properties, and mechanisms of action of
sydnonimines. It includes detailed experimental protocols, quantitative biological data, and
explores their structure-activity relationships, offering valuable insights for professionals in drug
discovery and development.

History and Discovery

The chemistry of mesoionic compounds began with the discovery of sydnones in 1935.
However, the sydnonimine class was first reported in 1957.[1] These compounds remained a
niche area of study until the 1970s, when significant pharmacological properties were
discovered, largely by researchers in the Soviet Union.[2][3] This era saw the development of
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two prominent psychostimulant drugs, Feprosidnine (brand name: Sydnophen) and Mesocarb
(brand name: Sidnocarb).[2][4]

e Feprosidnine (Sydnophen): Developed in the USSR in the 1970s, feprosidnine is structurally
related to amphetamine and was indicated for conditions such as fatigue, apathy, and
asthenic depressions.[2][3] Its mechanism of action is complex, involving reversible
monoamine oxidase (MAO) inhibition and nitric oxide donation, among other effects.[2]

e Mesocarb (Sidnocarb): Also developed in the 1970s in the Soviet Union, mesocarb was used
for a variety of indications including asthenia and apathy.[4] It acts as an atypical dopamine
reuptake inhibitor.[4]

The discovery that sydnonimines could act as prodrugs for nitric oxide (NO) expanded their
therapeutic potential, leading to the development of drugs like molsidomine for the treatment
of angina pectoris. Their ability to release NO and stimulate soluble guanylate cyclase (sGC)
became a central focus of research.[5] More recently, interest in sydnonimines has been
renewed due to their application in chemical biology as dipoles for bioorthogonal click-and-
release reactions.[1][6][7]

Synthesis of Sydnonimines

The synthesis of sydnonimines typically involves the nitrosation of an a-aminoacetonitrile
followed by cyclization. The general synthetic pathway allows for a wide variety of substituents
to be introduced, enabling the exploration of structure-activity relationships.

General Synthetic Workflow

A common method for synthesizing N-substituted sydnonimines starts with an appropriate
primary amine, which is reacted to form an N-substituted-a-aminoacetonitrile. This intermediate
is then nitrosated, and subsequent cyclization yields the sydnonimine ring.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://en.wikipedia.org/wiki/Feprosidnine
https://en.wikipedia.org/wiki/Mesocarb
https://en.wikipedia.org/wiki/Feprosidnine
https://www.bionity.com/en/encyclopedia/Feprosidnine.html
https://en.wikipedia.org/wiki/Feprosidnine
https://en.wikipedia.org/wiki/Mesocarb
https://en.wikipedia.org/wiki/Mesocarb
https://www.benchchem.com/product/b1677406?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2484692/
https://pubs.rsc.org/en/content/articlehtml/2025/cc/d5cc00535c
https://pubmed.ncbi.nlm.nih.gov/40066827/
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00535c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Primary Amine (R-NH2) +
Glycolonitrile

Reaction

N-Substituted-a-aminoacetonitrile

Nitrosylation
(e.g., NaNO2, HCI)

N-Nitroso Intermediate

Cyclization
(Acid Catalyst)

Sydnonimine

Click to download full resolution via product page

Caption: General workflow for the synthesis of sydnonimines.

Experimental Protocol: Synthesis of Feprosidnine

This protocol is based on the synthesis described for Feprosidnine (3-(1-phenylpropan-2-
yl)sydnonimine).[2]

Materials:

Amphetamine

Glycolonitrile

Sodium Nitrite (NaNO2)

Hydrochloric Acid (HCI)
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o Suitable solvent (e.g., water, ethanol)
e Reaction vessel with stirring and temperature control
o Extraction and purification equipment (separatory funnel, chromatography columns, etc.)
Procedure:
» Formation of the Aminoacetonitrile Intermediate:
o To a solution of glycolonitrile, add amphetamine.

o The reaction mixture is stirred, typically overnight, at room temperature to allow for the
formation of N-(1-phenyl-2-propylamine)-acetonitrile.

o Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
 Nitrosylation and Cyclization:

Cool the reaction mixture containing the aminoacetonitrile intermediate in an ice bath.

[e]

o

Slowly add a solution of sodium nitrite in water.

While maintaining the low temperature, add hydrochloric acid dropwise to generate nitrous

[¢]

acid in situ. This initiates the N-nitrosation of the secondary amine.

The N-nitroso intermediate rapidly cyclizes under the acidic conditions to form the

[¢]

feprosidnine hydrochloride salt.
e [solation and Purification:

o The product may precipitate from the reaction mixture or can be extracted using an
organic solvent after neutralization.

o The crude product is then purified using standard techniques such as recrystallization or
column chromatography to yield pure feprosidnine.

Mechanism of Action: NO-Mediated Signaling

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A primary mechanism of action for many pharmacologically active sydnonimines is their ability
to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[5]

Sydnonimines are considered NO-donors. They can undergo hydrolysis to an open-ring A-form,
which then decomposes to release NO.[5] This released NO subsequently activates soluble
guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. The activation
of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine
monophosphate (cGMP). The resulting increase in intracellular cGMP concentration leads to a
cascade of downstream effects, including the activation of protein kinase G (PKG), which
ultimately results in vasodilation and inhibition of platelet aggregation.[5]
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Activates | Cyclase (sGC) (PKG) Activation (e.g., Vasodilation)
ivates g
on Nitric Oxide (NO)

Sydnonimine
(e.g., Molsidomine)

Click to download full resolution via product page

Caption: NO-mediated signaling pathway of sydnonimines.

Quantitative Biological Data and Structure-Activity
Relationships

The biological activity of sydnonimines is highly dependent on the nature of the substituents at
the N-3 and the exocyclic N-6 positions. Modifications at these sites influence the compound's
stability, lipophilicity, and interaction with biological targets. Functionalization of the exocyclic
nitrogen, in particular, plays a key role in stabilizing the structure.[1]
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Structure-Activity Relationship (SAR) Insights:

e N-3 Substituent: The group at the N-3 position significantly impacts the pharmacokinetic and
pharmacodynamic properties. For instance, in feprosidnine and mesocarb, the
phenylethylamine moiety is crucial for their psychostimulant effects.[2][4]

e Exocyclic Imine (N-6) Substituent: The substituent on the exocyclic imine group affects the
compound's stability and its ability to release NO. Acyl and carbamoyl groups are common,
as seen in many therapeutic agents.[1]

e C-4 Position: The C-4 position of the sydnonimine ring can be deprotonated with a strong
base, allowing for the introduction of various electrophiles. This provides another avenue for
modifying the compound's properties.[1]

Modern Applications and Future Outlook
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Beyond their traditional pharmacological roles, sydnonimines are finding new life in the field of
chemical biology. Their ability to act as masked 1,3-dipoles allows them to participate in 1,3-
dipolar cycloaddition reactions, particularly with strained alkynes.[1] This "click-and-release"
chemistry is being exploited for applications in bioconjugation, labeling, and drug delivery,
where a molecule of interest can be released under specific conditions.[1][6]

The rich history and diverse chemical reactivity of sydnonimines continue to make them a
fascinating subject of study. From their origins as CNS stimulants in the mid-20th century to
their modern use in bioorthogonal chemistry, these mesoionic compounds have proven to be a
versatile scaffold. Future research will likely focus on refining their therapeutic applications,
particularly in designing novel NO-donating drugs with specific targeting capabilities, and
further exploiting their unique reactivity for advanced applications in chemical biology and
materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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class-of-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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